AP24600

Description

Properties

IUPAC Name |

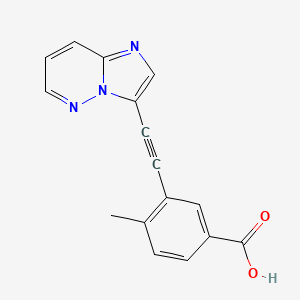

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMPXDBRMCTALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300690-48-5 | |

| Record name | AP-24600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AP-24600 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to AP24600: Chemical Structure, Metabolic Fate, and Biological Inactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AP24600, an inactive metabolite of the multi-targeted tyrosine kinase inhibitor, Ponatinib. This document details its chemical structure, metabolic formation, and the experimental evidence for its lack of biological activity. Experimental protocols and structured data are provided to support further research and development in this area.

Chemical Identity and Structure of this compound

This compound is chemically identified as 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid. It is the product of the amide hydrolysis of its parent compound, Ponatinib (also known as AP24534).

Chemical Structure:

| Identifier | Value |

| IUPAC Name | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid |

| Synonyms | This compound, M14 (metabolite designation) |

| CAS Number | 1300690-48-5[1] |

| SMILES | CC1=C(C=C(C=C1)C(O)=O)C#CC1=CN=C2C=CC=NN12[1] |

| Molecular Formula | C16H11N3O2 |

| Molecular Weight | 277.28 g/mol |

Metabolic Pathway: Formation of this compound from Ponatinib

This compound is a major metabolite of Ponatinib in humans, formed through the hydrolysis of the amide bond in the parent molecule. While the specific enzyme responsible for this biotransformation has not been definitively identified in the reviewed literature, it is generally attributed to the action of esterases and/or amidases, which are known to be involved in the metabolism of various pharmaceuticals. Cytochrome P450 enzymes, particularly CYP3A4, are involved in other metabolic pathways of Ponatinib, such as N-demethylation and hydroxylation, but are not implicated in the amide hydrolysis leading to this compound.

The metabolic conversion of Ponatinib to its inactive metabolite this compound can be visualized as follows:

Biological Inactivity of this compound

This compound is characterized as an inactive metabolite of Ponatinib. In vitro studies have demonstrated that this compound (referred to as M14 in some studies) does not exhibit inhibitory activity against the BCR-ABL kinase, the primary target of Ponatinib. This lack of activity is a critical aspect of the pharmacological profile of Ponatinib, as it indicates that the metabolic process leads to a detoxification pathway rather than the formation of an active or potentially toxic species.

Quantitative Bioactivity Data

While specific IC50 values for this compound from publicly available, peer-reviewed literature are scarce, reports from the clinical development of Ponatinib have confirmed its inactivity. The following table summarizes the available comparative information.

| Compound | Target | Activity |

| Ponatinib (AP24534) | BCR-ABL Kinase | Active (Potent Inhibitor) |

| This compound (M14) | BCR-ABL Kinase | Inactive |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of Ponatinib metabolism and the bioactivity of its metabolites.

In Vitro Metabolism of Ponatinib

This protocol describes a general method for the incubation of a test compound with human liver microsomes to identify metabolites.

Objective: To characterize the metabolites of Ponatinib formed by hepatic enzymes in vitro.

Materials:

-

Ponatinib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of Ponatinib in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the Ponatinib stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites, including this compound.

The workflow for this experimental protocol can be visualized as follows:

BCR-ABL Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against the BCR-ABL kinase.

Objective: To quantify the in vitro inhibitory potency (e.g., IC50) of a test compound against BCR-ABL kinase.

Materials:

-

Recombinant BCR-ABL kinase

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Specific peptide substrate for ABL kinase

-

Test compounds (e.g., Ponatinib, this compound) dissolved in DMSO

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a suitable microplate, add the diluted test compounds, recombinant BCR-ABL kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is the inactive carboxylic acid metabolite of Ponatinib, formed via amide hydrolysis. Its chemical structure and lack of biological activity against the primary target of Ponatinib, BCR-ABL kinase, are well-established. The provided experimental protocols offer a framework for the continued investigation of Ponatinib metabolism and the characterization of its metabolites. This in-depth understanding is crucial for the overall safety and efficacy assessment of Ponatinib in a clinical setting.

References

AP24600: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP24600, also known as 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid, is a key chemical entity linked to the potent pan-BCR-ABL inhibitor, Ponatinib (AP24534). Initially identified as a major inactive metabolite of Ponatinib in humans, this compound also serves as a crucial intermediate in the synthetic pathway of its parent drug. This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, relevant quantitative data, and the experimental protocols for its preparation.

Discovery of this compound

This compound was first identified during the human metabolism studies of Ponatinib. In a phase 1, open-label, mass balance study, following the administration of a single oral 45-mg dose of [14C]ponatinib to healthy male subjects, this compound (designated as M14 in the study) was found to be one of the two major circulating radioactive components in plasma, the other being the parent drug, Ponatinib. This compound is the inactive carboxylic acid metabolite of Ponatinib, formed by the hydrolysis of the amide bond.

In the 0–24 hour pooled plasma, Ponatinib and this compound accounted for 25.5% and 14.9% of the total radioactivity, respectively. The elimination half-life of this compound was determined to be approximately 33.7 hours. Further analysis of excreta revealed that metabolites derived from this compound, including its glucuronides, were major components in urine, accounting for 4.4% of the total administered dose. This indicates that amide hydrolysis is a notable, albeit minor, pathway in the overall metabolism of Ponatinib.

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. In the synthesis of this compound, the key starting materials are a halogenated imidazo[1,2-b]pyridazine derivative and a substituted benzoic acid containing a terminal alkyne.

A common synthetic route is the coupling of 3-ethynylimidazo[1,2-b]pyridazine with 3-iodo-4-methylbenzoic acid.

Logical Flow of this compound Synthesis

Caption: General overview of the Sonogashira coupling reaction for the synthesis of this compound.

Quantitative Data for this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Chemical Name | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid |

| CAS Number | 1300690-48-5 |

| Molecular Formula | C₁₆H₁₁N₃O₂ |

| Molecular Weight | 277.28 g/mol |

| Purity (Typical) | ≥99.94% |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO |

| Metabolic Abundance | 14.9% of plasma radioactivity (0-24h) |

| Elimination Half-life | ~33.7 hours |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on typical Sonogashira coupling conditions described in the literature.

Synthesis of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (this compound)

Materials:

-

3-Iodo-4-methylbenzoic acid

-

3-Ethynylimidazo[1,2-b]pyridazine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-4-methylbenzoic acid (1.0 eq), 3-ethynylimidazo[1,2-b]pyridazine (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to dissolve the solids, followed by the addition of triethylamine (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, dilute the mixture with water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and then with a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Signaling and Metabolic Pathways

Metabolic Pathway of Ponatinib to this compound

The primary metabolic transformation of Ponatinib to this compound is a hydrolysis reaction that cleaves the amide bond. This conversion is mediated by esterases and/or amidases in the body.

Caption: Metabolic conversion of Ponatinib to its inactive metabolite, this compound.

Conclusion

This compound is a molecule of significant interest in the context of the medicinal chemistry and drug metabolism of Ponatinib. Its discovery as a major human metabolite has been crucial for understanding the pharmacokinetic profile of Ponatinib. Furthermore, its role as a key intermediate in the synthesis of Ponatinib highlights the importance of efficient and well-characterized synthetic routes. The information provided in this technical guide offers a comprehensive resource for researchers working on the synthesis, metabolism, and analysis of Ponatinib and related compounds.

The Silent Metabolite: An In-Depth Examination of AP24600's Biological Inactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Ponatinib (AP24534) has established its role as a potent therapeutic agent, particularly in overcoming resistance in chronic myeloid leukemia (CML). The clinical efficacy of any drug is intrinsically linked to its metabolic fate. Understanding the biological activity, or lack thereof, of its metabolites is paramount for a comprehensive pharmacological profile. This technical guide delves into the core reasons behind the biological inactivity of AP24600 (also known as M14), the major carboxylic acid metabolite of Ponatinib. Through an analysis of its metabolic generation, pharmacokinetic profile, and the structural changes from the parent compound, we elucidate why this compound does not contribute to the therapeutic effect of Ponatinib.

Metabolic Pathway and Pharmacokinetics of this compound

Ponatinib undergoes extensive metabolism in the body, leading to the formation of several metabolites. This compound is the product of amide hydrolysis of Ponatinib, a reaction catalyzed by esterases and/or amidases.[1] This metabolic transformation results in the cleavage of the amide bond, separating the core kinase-binding moiety from the solubilizing side chain.

dot

Caption: Metabolic conversion of Ponatinib to its inactive metabolite this compound.

Pharmacokinetic studies in humans have shown that this compound is a major circulating metabolite of Ponatinib.[2] Despite its significant presence in plasma, its contribution to the overall pharmacological activity of the drug is negligible due to its inherent inactivity.

Pharmacokinetic Parameters of Ponatinib and its Metabolites

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |

| Ponatinib | 73 | 6 | 1253 | ~22-27 |

| This compound (M14) | Data not available | Data not available | Major circulating metabolite | ~34 |

| N-desmethyl Ponatinib | Data not available | Data not available | Less prominent than this compound | Data not available |

Note: While this compound is a major metabolite, specific quantitative data on its Cmax and AUC are not consistently reported in publicly available literature. The N-desmethyl metabolite is noted to be four-fold less active than ponatinib.[3]

The Structural Basis for Inactivity of this compound

The biological inactivity of this compound is a direct consequence of its altered chemical structure compared to the parent molecule, Ponatinib. The amide hydrolysis that forms this compound removes a critical component of the pharmacophore responsible for binding to the ATP-binding pocket of target kinases.

dot

Caption: Structural differences between Ponatinib and this compound affecting kinase binding.

The key structural features of Ponatinib that are lost in this compound include:

-

The Amide Linkage: This group is crucial for orienting the molecule within the kinase's active site and participates in essential hydrogen bonding interactions.

-

The Trifluoromethylphenyl and Methylpiperazinyl Moieties: This portion of the molecule contributes to the high-affinity binding and selectivity of Ponatinib.

The resulting carboxylic acid group in this compound drastically alters the electronic and steric properties of the molecule, rendering it unable to effectively engage with the ATP-binding pocket of kinases like BCR-ABL.

Experimental Evidence of Biological Inactivity

While specific quantitative data such as IC50 values for this compound are not widely published, a key study on the metabolism of Ponatinib explicitly states that this compound (M14) was found to be inactive against BCR-ABL in both in vitro kinase assays and cellular activity screens.[2]

Experimental Protocols for Determining Kinase Inhibitor Activity

The determination of the biological activity of a compound like this compound would typically involve the following well-established experimental protocols.

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Principle: A purified recombinant kinase (e.g., BCR-ABL) is incubated with a substrate (a peptide or protein that the kinase phosphorylates) and ATP (the phosphate donor). The test compound is added at various concentrations. The amount of phosphorylated substrate is then quantified, typically using methods like radioisotope incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.

-

Workflow: dot

Caption: Workflow for a typical in vitro kinase inhibition assay.

For this compound, the expected outcome of such an assay would be a very high or immeasurable IC50 value, indicating a lack of direct inhibition of the kinase's catalytic activity.

2. Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cells that are dependent on the activity of a specific kinase.

-

Objective: To determine the concentration of a compound required to inhibit the proliferation of kinase-dependent cancer cells by 50% (GI50).

-

Principle: A cell line whose survival and proliferation are driven by a specific kinase (e.g., Ba/F3 cells engineered to express BCR-ABL) is cultured in the presence of varying concentrations of the test compound. After a set incubation period (typically 48-72 hours), cell viability is measured using colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) methods.

-

Workflow: dot

Caption: Workflow for a cellular proliferation inhibition assay.

In the case of this compound, the GI50 value would be expected to be significantly higher than that of Ponatinib, demonstrating its inability to inhibit the growth of BCR-ABL-driven cancer cells.

Conclusion

The biological inactivity of this compound, the major carboxylic acid metabolite of Ponatinib, is a clear-cut example of how metabolic transformation can lead to the complete loss of pharmacological activity. The enzymatic cleavage of the amide bond in Ponatinib results in a molecule, this compound, that lacks the essential structural features required for high-affinity binding to the ATP-binding pocket of target kinases such as BCR-ABL. While this compound is a significant circulating metabolite, its inert nature ensures that the therapeutic efficacy of Ponatinib is solely attributable to the parent compound. This understanding is crucial for accurate pharmacokinetic-pharmacodynamic modeling and for a complete safety and efficacy assessment of Ponatinib in the clinical setting. Further research providing quantitative measures of this compound's inactivity would serve to formally confirm this established understanding.

References

The Role of AP24600 in the Metabolic Landscape of Ponatinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib (Iclusig®) is a potent third-generation tyrosine kinase inhibitor (TKI) engineered to overcome resistance to other TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation.[1][2] The clinical efficacy and safety profile of Ponatinib are intrinsically linked to its complex metabolic pathways. This technical guide provides a comprehensive overview of the role of AP24600, the inactive carboxylic acid metabolite, in the overall disposition of Ponatinib. It delves into the dual metabolic routes of hydrolysis and cytochrome P450-mediated oxidation, presenting detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of the key signaling and metabolic pathways.

Introduction to Ponatinib Metabolism: A Dual-Pathway Paradigm

The disposition of Ponatinib in the body is primarily governed by two competing metabolic pathways:

-

Hydrolysis: Esterase and/or amidase-mediated hydrolysis of the amide bond in Ponatinib leads to the formation of its major, inactive carboxylic acid metabolite, This compound (also referred to as M14).[1][3] This pathway represents a significant route of elimination for the drug.

-

CYP450-Mediated Oxidation: Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 , and to a lesser extent CYP2C8, CYP2D6, and CYP3A5, are responsible for the oxidative metabolism of Ponatinib.[2][4] This leads to the formation of several metabolites, most notably the N-desmethyl metabolite (AP24567 or M42) and the N-oxide metabolite (AP24734 ).[3] The N-desmethyl metabolite, AP24567, is reported to be four-fold less potent than the parent drug.[4]

The balance between these two pathways significantly influences the pharmacokinetic profile and overall exposure of the active drug, thereby impacting both its therapeutic efficacy and potential for adverse events.

Quantitative Analysis of Ponatinib and its Metabolites

A thorough understanding of the pharmacokinetics of Ponatinib and its metabolites is crucial for optimizing dosing strategies and managing drug-drug interactions. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Pharmacokinetic Parameters of Ponatinib and its Major Metabolites in Humans Following a Single Oral Dose

| Analyte | Cmax (nM) | Tmax (h) | AUC0–144 (h·nM) | Elimination Half-life (t½) (h) |

| Ponatinib | 109.6 (23.1% CV) | 2-12 | 3476.1 (27.9% CV) | 27.4 |

| This compound (M14) | 107.2 (36.6% CV) | 2-12 | 1606.4 (25.0% CV) | 33.7 |

| AP24567 (M42) | 5.0 (40.9% CV) | 2-12 | 169.0 (28.6% CV) | Not Reported |

Data extracted from a study in healthy male volunteers after a single 45 mg oral dose of [14C]ponatinib.[1]

Table 2: In Vitro Metabolic Stability of Ponatinib in Rat Liver Microsomes

| Parameter | Value |

| Incubation Time for >50% Disappearance | ~10 minutes |

| In Vitro Half-life (t½) | 6.26 min |

| Intrinsic Clearance (CLint) | 15.182 ± 0.477 mL/min/mg |

Data from an in vitro study using rat liver microsomes.[5]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of Ponatinib metabolism.

In Vitro Metabolism of Ponatinib using Human Liver Microsomes

Objective: To identify the metabolites of Ponatinib formed by hepatic enzymes and to elucidate the role of specific CYP450 isoforms.

Materials:

-

Ponatinib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Trapping agents (e.g., glutathione (GSH) for reactive metabolites, potassium cyanide (KCN))

-

Acetonitrile (for reaction termination and protein precipitation)

-

Internal standard (e.g., Vandetanib)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Ponatinib in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine HLMs (typically at a final protein concentration of 0.5-1 mg/mL), potassium phosphate buffer, and MgCl2.

-

Add the Ponatinib stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1-50 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. If investigating reactive metabolites, also add the trapping agent at this stage.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis of Ponatinib and its Metabolites

Objective: To separate, detect, and quantify Ponatinib and its metabolites in biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.1 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient program to achieve separation of the analytes.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 21 ± 2°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for metabolite identification.

-

MRM Transitions:

-

Ponatinib: e.g., m/z 532.2 → 459.2

-

AP24567 (N-desmethyl): e.g., m/z 518.2 → 459.2

-

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizing the Metabolic and Signaling Landscape

Diagrams are essential for visualizing the complex biological processes involved in Ponatinib's mechanism of action and metabolism.

Ponatinib Metabolic Pathways

Caption: Major metabolic pathways of Ponatinib.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism studies.

Ponatinib's Primary Signaling Pathway Inhibition

Caption: Inhibition of BCR-ABL signaling by Ponatinib.

Discussion and Conclusion

The metabolism of Ponatinib is a critical determinant of its clinical pharmacology. The formation of the inactive carboxylic acid metabolite, this compound, through hydrolysis represents a major clearance pathway that competes with the CYP3A4-mediated formation of other metabolites, including the less active N-desmethyl derivative AP24567.[1][3][4] This dual metabolic profile has important implications for drug-drug interactions. Co-administration of strong CYP3A4 inhibitors can increase Ponatinib exposure, potentially necessitating dose adjustments to mitigate toxicity.[4] Conversely, strong CYP3A4 inducers may decrease Ponatinib concentrations, potentially compromising efficacy.

The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies on Ponatinib metabolism. The quantitative data and visual diagrams serve as valuable resources for understanding the complex interplay of factors that govern the disposition and activity of this important anticancer agent. A comprehensive understanding of the role of this compound and the broader metabolic landscape of Ponatinib is essential for the continued safe and effective use of this therapy in patients with resistant leukemias. Further research into the inter-individual variability in these metabolic pathways may lead to more personalized dosing strategies in the future.

References

- 1. Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

AP24600: A Comprehensive Technical Overview of a Ponatinib Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AP24600, identified as the inactive carboxylic acid metabolite of the potent tyrosine kinase inhibitor, Ponatinib. This document consolidates key information regarding its biochemical properties, metabolic pathway, and analytical methodologies, presented in a format tailored for researchers and professionals in the field of drug development.

Core Properties of this compound

This compound is a primary metabolic product of Ponatinib, an oral drug utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The fundamental physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1300690-48-5 | [1][2] |

| Molecular Weight | 277.28 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₁₁N₃O₂ | [1][2] |

| Synonym | M14 | [4] |

| Description | Inactive carboxylic acid metabolite of Ponatinib | [1][4] |

Metabolic Pathway and Pharmacokinetics

This compound is formed from Ponatinib through the hydrolysis of the amide bond, a reaction catalyzed by esterases and/or amidases.[5][6] This metabolic conversion is a significant route in the disposition of Ponatinib. In human plasma, this compound is one of the two major circulating radioactive components following the administration of radiolabeled Ponatinib, accounting for a substantial portion of the drug's metabolic profile.[4][7]

The primary route of elimination for this compound and its subsequent glucuronide conjugates is through urine, in contrast to the parent compound Ponatinib, which is predominantly eliminated in feces.[4][7][8] In vitro studies have confirmed that this compound is biologically inactive against the BCR-ABL kinase, the primary target of Ponatinib.[4]

The metabolic transformation of Ponatinib to this compound is depicted in the following diagram:

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative data regarding the presence of this compound (M14) in human plasma following a single oral dose of [¹⁴C]ponatinib.

| Parameter | Ponatinib | This compound (M14) | Reference |

| % of Radioactivity in 0-24h Pooled Plasma | 25.5% | 14.9% | [4][7] |

| Elimination Half-life (t₁/₂) | 27.4 hours | 33.7 hours | [4][7] |

Experimental Protocols

General Methodology for Metabolite Quantitation in Plasma

While specific, detailed experimental protocols exclusively for this compound are not extensively published due to its nature as an inactive metabolite, the following outlines a general workflow for its quantitation in biological matrices, based on methodologies used for Ponatinib and its metabolites.

-

Sample Collection: Whole blood is collected from subjects at specified time points post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Protein Precipitation: To extract this compound and other small molecules from the plasma matrix, a protein precipitation step is employed. This typically involves the addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample.

-

Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is carefully transferred to a clean tube for analysis.

-

LC/MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.

-

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) column is used to separate this compound from other components in the sample.

-

Mass Spectrometric Detection: A tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, is used for sensitive and specific detection and quantitation of the analyte.

-

-

Pharmacokinetic Analysis: The concentration-time data obtained from the LC/MS/MS analysis is used to determine key pharmacokinetic parameters, such as elimination half-life and plasma concentration, often utilizing specialized software like WinNonlin®.[4]

Conclusion

This compound is a well-characterized, inactive metabolite of Ponatinib, formed via amide hydrolysis. Its pharmacokinetic profile indicates that it is a major circulating component, with a distinct urinary elimination pathway. While biologically inactive against the primary target of its parent compound, a thorough understanding of its formation and disposition is crucial for a complete characterization of Ponatinib's metabolism in humans. The methodologies outlined in this guide provide a framework for the continued study of this and other drug metabolites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Ponatinib: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of ponatinib, a multi-targeted tyrosine kinase inhibitor. The information presented is intended for researchers, scientists, and drug development professionals. Notably, AP24600 is the inactive carboxylic acid metabolite of ponatinib[1].

Pharmacokinetic Profile Summary

Ponatinib has been evaluated in preclinical studies, primarily in mouse models, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] Orally administered ponatinib demonstrated dose-dependent exposure in mice.[3][4]

The following tables summarize the key pharmacokinetic parameters of ponatinib in mice following a single oral administration.

Table 1: Pharmacokinetic Parameters of Ponatinib in NSG Mice [3]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hrs) | AUC0–24hrs (ng·h/mL) | t1/2 (hrs) |

| 15 | 181.36 | 3.04 | 1533.2 | 1.92 |

| 30 | 355.84 | 3.08 | 2996.5 | 1.92 |

Table 2: Pharmacokinetic Parameters of Ponatinib in Wild-Type and Humanized CYP1A1/2 Mice [1]

Data presented as fold-decrease in exposure compared to control.

| Mouse Strain | Inducer | Fold Decrease in Ponatinib Exposure |

| Wild-Type | 2,3,7,8-tetrachlorodibenzodioxin | 7.7 |

| Humanized CYP1A1/2 | 3-methylcholanthrene | 2.2 |

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments are described below.

-

NSG Mice: Used for pharmacokinetic and efficacy studies of ponatinib in the context of T-cell acute lymphoblastic leukemia.[3]

-

Wild-Type and Humanized CYP1A1/2 Mice: Utilized to investigate the role of CYP1A1 in ponatinib metabolism.[1] All animal studies were approved by the respective Institutional Animal Care and Use Committees.[3]

-

Ponatinib Administration: For pharmacokinetic studies in NSG mice, ponatinib was administered as a single oral dose of 15 or 30 mg/kg in citric acid.[3] In studies with wild-type and humanized CYP1A1/2 mice, a single oral gavage dose of 40 mg/kg was administered in 25 mM citrate buffer (pH 2.5).[1]

-

Plasma Sample Collection: Blood samples were collected from mice at various time points post-dosing. For NSG mice, samples were collected at 0.5, 1, 2, 3, 5, 8, 12, and 24 hours.[3] For wild-type and humanized CYP1A1/2 mice, 10 µl of whole blood was withdrawn from the tail vein at indicated time points.[1] Plasma was separated by centrifugation and stored at -80°C until analysis.[3]

-

The concentration of ponatinib and its metabolites in plasma samples was determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5] This method was validated for linearity, selectivity, accuracy, precision, stability, matrix effect, and recovery.[5]

Metabolism

Ponatinib undergoes hepatic metabolism primarily through cytochrome P450 (CYP) enzymes. In vitro studies have shown that CYP3A4 is the major enzyme responsible for its metabolism, with minor contributions from CYP3A5, CYP2C8, and CYP2D6.[1][6] The metabolism of ponatinib involves both esterase/amidase activity, leading to the inactive carboxylic acid metabolite this compound, and P450-dependent monooxygenase system activity.[1] The main metabolic pathways include the formation of N-desmethyl and N-oxide metabolites.[1]

Mandatory Visualizations

Caption: Metabolic pathway of ponatinib.

Caption: Preclinical pharmacokinetic study workflow.

References

- 1. Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Investigation of ponatinib metabolism and drug-drug interactions with lycopene and shikonin in vitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

AP24600 as a Biomarker for Ponatinib Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (Iclusig®) is a potent third-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with the T315I mutation who are resistant to other TKIs. The therapeutic efficacy and toxicity of Ponatinib are related to its plasma concentration. Therefore, monitoring drug exposure is crucial for optimizing treatment regimens. AP24600, the inactive carboxylic acid metabolite of Ponatinib, has been identified as a major metabolite in humans. This technical guide provides an in-depth overview of this compound as a potential biomarker for Ponatinib exposure, summarizing available quantitative data, detailing experimental protocols for its measurement, and illustrating relevant biological pathways.

Ponatinib's Mechanism of Action and Metabolism

Ponatinib exerts its therapeutic effect by inhibiting the kinase activity of the BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL. It binds to the ATP-binding site of both native and mutated forms of BCR-ABL, including the highly resistant T315I mutant, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.

Ponatinib is metabolized in the liver, primarily through esterase and/or amidase-mediated hydrolysis to form its major inactive metabolite, this compound (also referred to as M14). Cytochrome P450 enzymes, mainly CYP3A4, are also involved in the metabolism of Ponatinib to other minor metabolites.

Signaling and Metabolic Pathways

BCR-ABL Signaling Pathway Inhibition by Ponatinib

The following diagram illustrates the simplified BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Metabolic Pathway of Ponatinib to this compound

The metabolic conversion of Ponatinib to its inactive metabolite this compound is depicted below.

Quantitative Data

The primary source of quantitative data for this compound in humans comes from a study in healthy male volunteers who received a single 45 mg oral dose of [14C]ponatinib. The following tables summarize the key pharmacokinetic parameters and the relative abundance of this compound in plasma.

Table 1: Pharmacokinetic Parameters of Ponatinib and this compound (M14) in Healthy Volunteers [1]

| Parameter | Ponatinib | This compound (M14) |

| Cmax (nM) | 77.1 ± 20.9 | 43.6 ± 12.3 |

| Tmax (h) | 4.0 (2.0 - 6.0) | 6.0 (4.0 - 8.0) |

| AUC0-inf (nM*h) | 2110 ± 580 | 1470 ± 390 |

| t1/2 (h) | 27.4 ± 7.6 | 33.7 ± 9.4 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 2: Relative Abundance of Ponatinib and its Metabolites in Human Plasma (0-24h pool) after a Single 45 mg Oral Dose of [14C]ponatinib [1]

| Analyte | % of Total Radioactivity |

| Ponatinib | 25.5 |

| This compound (M14) | 14.9 |

| M15 (M14 glucuronide) | 3.4 |

| M23 (despiperazinyl acid) | 7.0 |

| M29 (ponatinib glucuronide) | 6.0 |

| Other Metabolites | < 3.0 each |

These data indicate that this compound is a significant circulating metabolite of Ponatinib, with substantial plasma concentrations and a slightly longer half-life than the parent drug.

Experimental Protocols

The quantification of this compound in plasma typically requires a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed protocol adapted from a validated method for Ponatinib quantification, which can be optimized for this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

1. Objective: To determine the concentration of this compound in human plasma samples.

2. Materials and Reagents:

-

This compound reference standard

-

Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

96-well protein precipitation plates

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation):

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of each plasma sample, standard, and quality control (QC) in a 96-well plate, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

-

Mix thoroughly by vortexing for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions (to be optimized for this compound):

-

HPLC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) should be optimized to achieve good separation of this compound from other plasma components and potential interfering substances.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer. For this compound (C16H11N3O2, MW: 277.28), the protonated molecule [M+H]+ at m/z 278.3 would be the precursor ion. Product ions would be determined from the fragmentation pattern.

-

-

Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Experimental Workflow Diagram

The following diagram outlines the workflow for the quantification of this compound in human plasma.

Discussion and Future Perspectives

This compound is a major, inactive metabolite of Ponatinib, and its presence in plasma is well-established. The pharmacokinetic data from healthy volunteers demonstrate that this compound has a substantial circulation time and its concentration is proportional to the administered dose of the parent drug in this population. These characteristics suggest that this compound has the potential to serve as a biomarker for Ponatinib exposure.

However, a critical gap in the current knowledge is the lack of studies that directly correlate this compound plasma concentrations with Ponatinib dosage, clinical efficacy (e.g., molecular response in CML patients), and the incidence of adverse events in a patient population. While some studies have investigated the relationship between Ponatinib plasma levels and clinical outcomes, the role of its major metabolite has not been thoroughly explored.

Future research should focus on:

-

Pharmacokinetic studies in patient populations: Measuring this compound plasma concentrations in patients receiving different doses of Ponatinib to establish a clear dose-concentration relationship.

-

Correlation with clinical outcomes: Investigating the association between this compound levels and therapeutic efficacy as well as the occurrence of dose-related toxicities, such as cardiovascular events.

-

Development of a validated, high-throughput assay: A robust and readily available analytical method for this compound would facilitate its measurement in large clinical trials.

References

Inactive Metabolite AP24600: A Pharmacokinetic and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib is a potent oral tyrosine kinase inhibitor (TKI) designed to inhibit native and mutated BCR-ABL, including the gatekeeper T315I mutation that confers resistance to other TKIs.[1] The clinical efficacy and safety of a drug are determined not only by the parent compound but also by its metabolites. Understanding the metabolic fate and biological activity of these metabolites is crucial for a comprehensive assessment of a drug's pharmacological profile. This technical guide provides an in-depth analysis of AP24600, a major inactive metabolite of ponatinib.

Metabolic Pathway of Ponatinib to this compound

Ponatinib undergoes extensive metabolism in humans through multiple pathways.[2] One of the primary metabolic routes is the hydrolysis of the amide bond of ponatinib, a reaction mediated by esterases and/or amidases, to form the carboxylic acid metabolite this compound (also referred to as M14).[3][4] This biotransformation represents a significant pathway in the disposition of ponatinib.[3]

Pharmacokinetic Profile of this compound

Following oral administration of ponatinib, this compound is a major circulating component in human plasma.[1] The pharmacokinetic parameters of ponatinib and its metabolites, including this compound, have been characterized in human studies.

Plasma Pharmacokinetics

A study in healthy male volunteers who received a single 45-mg oral dose of [14C]ponatinib provided key insights into the plasma concentrations and elimination half-lives of ponatinib and its metabolites.[1]

| Compound | Contribution to 0-24h Plasma Radioactivity (%) | Elimination Half-life (t½) (hours) |

| Ponatinib | 25.5 | 27.4 |

| This compound (M14) | 14.9 | 33.7 |

Table 1: Plasma Pharmacokinetic Parameters of Ponatinib and this compound.[1]

Excretion

The primary route of elimination for ponatinib and its metabolites is through feces. Following a single oral dose of [14C]ponatinib, approximately 86.6% of the radioactive dose was recovered in feces and 5.4% in urine over 14 days.[2] this compound and its glucuronide conjugates were the major metabolites found in urine, accounting for 4.4% of the administered dose.[1] Notably, the parent drug, ponatinib, was not detected in urine.[1]

Functional Inactivity of this compound

Crucially, in vitro studies have demonstrated that this compound is an inactive metabolite. Both kinase and cellular activity screens have shown that this compound does not possess inhibitory activity against BCR-ABL.[1] This lack of pharmacological activity distinguishes it from the potent parent compound, ponatinib.

Experimental Protocols

Quantification of this compound in Biological Matrices

The quantification of this compound in plasma, urine, and feces is typically performed using validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) methods.[1]

General Workflow for LC/MS/MS Quantification:

A detailed protocol involves the following steps:

-

Sample Preparation: Biological samples (plasma, urine, or fecal homogenates) are processed to extract the analyte. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate this compound from other components in the matrix. A gradient mobile phase, often consisting of a mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile), is employed.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound. This involves monitoring a specific precursor-to-product ion transition for this compound.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve generated from standards of known concentrations.

Determination of Biological Activity (In Vitro Assays)

While the specific protocols for determining the inactivity of this compound are not publicly detailed, they would have likely followed standard procedures for assessing the activity of kinase inhibitors.

1. BCR-ABL Kinase Assay (Hypothetical Protocol):

-

Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.

-

Methodology:

-

Recombinant BCR-ABL kinase is incubated with a specific peptide substrate and ATP (often radiolabeled with ³²P or ³³P) in a suitable reaction buffer.

-

The test compound (this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane and washing).

-

The amount of incorporated radioactivity in the substrate is measured using a scintillation counter.

-

The inhibitory activity of the compound is determined by comparing the kinase activity in the presence of the compound to the activity in its absence. A lack of reduction in substrate phosphorylation would indicate inactivity.

-

2. Cellular Proliferation Assay (Hypothetical Protocol):

-

Principle: To assess the effect of a compound on the proliferation of a cell line that is dependent on BCR-ABL activity for survival and growth (e.g., Ba/F3 cells expressing BCR-ABL).

-

Methodology:

-

BCR-ABL-dependent cells are seeded into multi-well plates.

-

The cells are treated with a range of concentrations of the test compound (this compound).

-

The plates are incubated for a period of time (e.g., 48-72 hours).

-

Cell viability or proliferation is measured using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®).

-

The concentration of the compound required to inhibit cell proliferation by 50% (IC50) is calculated. An inability to achieve a significant reduction in cell proliferation at relevant concentrations would confirm inactivity.

-

Conclusion

This compound is a major, pharmacologically inactive metabolite of ponatinib formed through amide hydrolysis. Its significant presence in circulation and its primary excretion route through the urinary system are important aspects of the overall disposition of ponatinib. The lack of biological activity of this compound against BCR-ABL confirms that the therapeutic efficacy of ponatinib is attributable to the parent compound. A thorough understanding of the formation and clearance of such inactive metabolites is essential for a complete characterization of a drug's pharmacokinetic and pharmacodynamic profile, aiding in the interpretation of clinical data and the design of future drug development studies.

References

- 1. Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and characterization of ponatinib reactive metabolites by liquid chromatography tandem mass spectrometry and elucidation of bioactivation pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

The Relationship Between AP24600 and Ponatinib's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ponatinib's mechanism of action, a potent multi-targeted tyrosine kinase inhibitor. It also clarifies the role of its metabolite, AP24600, in relation to its therapeutic activity.

Executive Summary

Ponatinib (formerly AP24534) is a powerful, orally administered tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its defining feature is its efficacy against various mutations in the BCR-ABL1 kinase domain that confer resistance to other TKIs, most notably the T315I "gatekeeper" mutation.[2][4][5] In contrast, this compound is an inactive metabolite of Ponatinib and does not contribute to its mechanism of action.[6] This guide will detail the mechanism of action of Ponatinib, present key preclinical data, outline relevant experimental protocols, and visualize the associated signaling pathways.

This compound: An Inactive Metabolite

This compound is formed through the metabolism of Ponatinib.[7] However, it is characterized as an inactive metabolite, meaning it does not possess the kinase inhibitory activity of the parent compound, Ponatinib.[6] Therefore, the therapeutic effects of Ponatinib are attributable to the parent drug itself, not this compound. In human plasma, this compound has been detected as a major metabolite.[7]

Ponatinib's Mechanism of Action

Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL1 kinase.[8][9] This binding action blocks the kinase's ability to phosphorylate downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation of leukemic cells and ultimately inducing apoptosis (programmed cell death).[1][9]

A key structural feature of Ponatinib is its ethynyl linker, which allows it to bind effectively to the ABL1 kinase domain even with the bulky isoleucine residue of the T315I mutation, a feat that earlier generation TKIs cannot achieve.[10]

Pan-Mutational Inhibition of BCR-ABL1

Ponatinib was specifically engineered to overcome resistance to other TKIs. It demonstrates potent inhibition against not only the native (wild-type) BCR-ABL1 but also a wide array of clinically relevant mutants.[3][4]

Multi-Targeted Kinase Inhibition

Beyond BCR-ABL1, Ponatinib inhibits several other tyrosine kinases involved in tumor progression and angiogenesis, including members of the VEGFR, FGFR, PDGFR, and SRC families.[1][11][12] This multi-targeted profile may contribute to its overall anti-neoplastic activity.[1]

Quantitative Data: In Vitro Inhibition

The following tables summarize the inhibitory activity of Ponatinib against various kinases and cell lines.

Table 1: Ponatinib Kinase Inhibition

| Kinase Target | IC50 (nM) |

| Abl | 0.37[11][12] |

| Abl T315I | 2.0[10][13] |

| PDGFRα | 1.1[11][12] |

| VEGFR2 | 1.5[11][12] |

| FGFR1 | 2.2[11][12] |

| Src | 5.4[11][12] |

| FLT3 | 13[13] |

| KIT | 13[13] |

Table 2: Ponatinib Cellular Proliferation Inhibition

| Cell Line | Expressed Kinase | IC50 (nM) |

| Ba/F3 | Native BCR-ABL | 0.5[12][13] |

| Ba/F3 | BCR-ABL T315I | 11[13] |

| Ba/F3 | Various BCR-ABL mutants | 0.5 - 36[12] |

| MV4-11 | FLT3-ITD | <10[12] |

| RS4;11 | Native FLT3 | >100[13] |

Experimental Protocols

Kinase Inhibition Assay (In Vitro)

Objective: To determine the 50% inhibitory concentration (IC50) of Ponatinib against purified kinase domains.

Methodology:

-

Reaction Setup: Kinase reactions are typically performed in a buffer solution containing the purified kinase (e.g., GST-Abl), a synthetic peptide substrate, and ATP mixed with radioactive γ-³²P-ATP.

-

Inhibitor Addition: A range of Ponatinib concentrations is added to the reaction mixtures.

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.

-

Termination and Measurement: The reactions are stopped, and the phosphorylated substrate is captured on a filter. The amount of incorporated radioactivity is then quantified using a scintillation counter to determine the level of kinase activity.

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Ponatinib concentration.

Cellular Proliferation Assay

Objective: To assess the effect of Ponatinib on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Plating: Cells (e.g., Ba/F3 cells expressing different BCR-ABL mutants) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with a range of Ponatinib concentrations.

-

Incubation: The plates are incubated for a set period, typically 72 hours, to allow for cell proliferation.

-

Viability Measurement: A viability reagent, such as MTS (methanethiosulfonate), is added to the wells. This reagent is converted into a colored formazan product by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured using a plate reader, which correlates with the number of viable cells.

-

Data Analysis: IC50 values are determined by plotting the percentage of cell viability against the logarithm of the Ponatinib concentration.

Visualizations

Ponatinib's Mechanism of Action in CML

Caption: Ponatinib inhibits the BCR-ABL1 kinase, blocking downstream signaling for cell proliferation.

Overcoming T315I Mutation Resistance

Caption: Ponatinib's structure allows it to inhibit the T315I mutant BCR-ABL1, unlike earlier TKIs.

Experimental Workflow for Cellular IC50 Determination

Caption: Workflow for determining the in vitro cellular IC50 of Ponatinib.

Resistance to Ponatinib

While highly potent, resistance to Ponatinib can still emerge. This is often due to the development of compound mutations in the BCR-ABL1 kinase domain, where the T315I mutation is present alongside other mutations.[14][15][16] Examples of compound mutations that confer a higher level of resistance include G250E/T315I, E255K/T315I, and E255V/T315I.[5]

Conclusion

Ponatinib is a clinically important multi-targeted tyrosine kinase inhibitor with a mechanism of action centered on the potent, ATP-competitive inhibition of BCR-ABL1 and its resistance-conferring mutants, including the T315I mutation. Its metabolite, this compound, is inactive and does not contribute to its therapeutic efficacy. The development of Ponatinib represents a significant advancement in the treatment of resistant CML and Ph+ ALL, providing a vital therapeutic option for patients who have exhausted other treatment avenues. Further research into overcoming resistance mechanisms, such as compound mutations, remains an important area of investigation.

References

- 1. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]

- 5. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjhid.org [mjhid.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ovid.com [ovid.com]

- 16. benchchem.com [benchchem.com]

The Metabolic Conversion of Ponatinib to AP24600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (AP24534) is a potent third-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients harboring the T315I mutation which confers resistance to other TKIs. The clinical efficacy and safety profile of ponatinib are intrinsically linked to its metabolic fate within the body. A primary metabolic pathway for ponatinib is its conversion to the inactive carboxylic acid metabolite, AP24600 (also known as M14). This technical guide provides an in-depth exploration of the metabolic transformation of ponatinib to this compound, detailing the enzymatic processes involved, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate this metabolic pathway. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Metabolic Pathway: From Ponatinib to this compound

The biotransformation of ponatinib to its inactive metabolite this compound is a hydrolytic process targeting the amide bond of the parent molecule. This reaction is not mediated by the cytochrome P450 (CYP) enzyme system, which is responsible for other oxidative metabolites of ponatinib, but rather by esterase and/or amidase enzymes.[1][2] This hydrolysis results in the formation of a carboxylic acid moiety, rendering the metabolite inactive against its primary target, the BCR-ABL kinase.[3]

The metabolic conversion of Ponatinib to its inactive metabolite this compound is a crucial aspect of its pharmacology. The following diagram illustrates this primary hydrolytic pathway.

Caption: Metabolic conversion of Ponatinib to this compound.

Quantitative Analysis of Ponatinib Metabolism

The quantitative assessment of ponatinib and its metabolites is critical for understanding its pharmacokinetic profile. The following tables summarize key data from a human mass balance study following a single oral dose of [14C]ponatinib.[3]

Table 1: Pharmacokinetic Parameters of Ponatinib and this compound in Human Plasma [3]

| Parameter | Ponatinib | This compound (M14) |

| % of Radioactivity in 0-24h Pooled Plasma | 25.5% | 14.9% |

| Elimination Half-life (t½) | 27.4 hours | 33.7 hours |

| Time to Cmax | 4-8 hours | Not explicitly stated |

| Cmax (at 45mg steady state) | 145 nM | Not explicitly stated |

Table 2: Excretion and Major Metabolites of Ponatinib [3]

| Excretion Route | % of Administered Dose | Major Components | % of Radioactive Dose in Feces |

| Feces | 86.6% | Ponatinib, M31 (hydroxylation), M42 (N-demethylation), Methylated products | 20.5%, 17.7%, 8.3%, 8.4% respectively |

| Urine | 5.4% | M14 and its glucuronides | Not applicable |

Experimental Protocols

The characterization of the metabolic fate of ponatinib, including the formation of this compound, has been achieved through a combination of in vivo and in vitro studies.

Human Mass Balance Study[3]

-

Objective: To evaluate the absorption, metabolism, and excretion of [14C]ponatinib in healthy male subjects.

-

Methodology:

-

Six healthy male volunteers received a single oral dose of 45 mg [14C]ponatinib.

-

Blood, urine, and feces were collected at various time points.

-

Total radioactivity in samples was determined by liquid scintillation counting.

-

Plasma samples were pooled and analyzed for metabolite profiling.

-

Ponatinib and its metabolites, including this compound (M14), were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

In Vitro Metabolism Studies[1]

-

Objective: To identify the enzymes responsible for the metabolism of ponatinib.

-

Methodology:

-

Ponatinib was incubated with human liver microsomes or recombinant human CYP enzymes.

-

Incubations were supplemented with necessary cofactors such as NADPH.

-

The disappearance of the parent drug and the formation of metabolites were monitored over time.

-

Metabolites were identified and quantified using LC-MS/MS.

-

To investigate the formation of this compound, incubations would be performed with preparations containing esterase/amidase activity, such as liver S9 fractions or purified enzymes.

-

The following diagram illustrates a typical experimental workflow for studying the in vitro metabolism of Ponatinib.

Caption: In vitro metabolism experimental workflow.

Signaling Pathways

Ponatinib exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL tyrosine kinase, thereby blocking downstream signaling pathways that drive cell proliferation and survival in CML and Ph+ ALL.

The diagram below depicts the BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Caption: Ponatinib's inhibition of the BCR-ABL signaling pathway.

While this compound is considered inactive against BCR-ABL, a comprehensive understanding of a drug's metabolic profile includes assessing the potential for off-target effects of its major metabolites. To date, this compound has been characterized as inactive, and no significant off-target activities have been reported.[3]

Conclusion

The metabolic conversion of ponatinib to its inactive carboxylic acid metabolite, this compound, is a significant pathway in its overall disposition. This hydrolysis, mediated by esterases and/or amidases, represents a key detoxification route. A thorough understanding of this metabolic process, supported by robust quantitative data and detailed experimental methodologies, is essential for drug development professionals to accurately characterize the pharmacokinetic and pharmacodynamic profile of ponatinib. The provided data and diagrams serve as a comprehensive resource for researchers in the field of oncology drug development.

References

- 1. Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of AP24600 for Research Applications: A Detailed Protocol

For research, scientific, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the chemical synthesis of AP24600, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Ponatinib.

This compound, chemically known as 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid, serves as a critical building block for the development of potent kinase inhibitors. While it is characterized as an inactive metabolite of Ponatinib, its availability through chemical synthesis is essential for further research and the development of new analogues.[1] This protocol outlines a reliable synthetic route, focusing on the widely utilized Sonogashira cross-coupling reaction.

Chemical Properties and Data

A summary of the key chemical identifiers and properties of the compounds involved in the synthesis of this compound is provided below for easy reference.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid | 1300690-48-5 | C₁₆H₁₁N₃O₂ | 277.28 |

| Precursor 1 | 3-iodo-4-methylbenzoic acid | 82998-57-0 | C₈H₇IO₂ | 262.04 |

| Precursor 2 | 3-ethynylimidazo[1,2-b]pyridazine | 943320-61-4 | C₈H₅N₃ | 143.15 |

Synthetic Pathway Overview

The synthesis of this compound is achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between two key precursors: 3-iodo-4-methylbenzoic acid and 3-ethynylimidazo[1,2-b]pyridazine. The general workflow for this synthesis is depicted in the following diagram.

References

Application Notes and Protocols for the Detection of AP24600 in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP24600 is the inactive carboxylic acid metabolite of ponatinib, a potent oral tyrosine kinase inhibitor (TKI). Ponatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Monitoring the levels of ponatinib and its metabolites in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Following oral administration, ponatinib is metabolized to this compound, which is one of the two major circulating radioactive components found in human plasma, accounting for approximately 14.9% of the radioactivity in the initial 24-hour period.[1] This document provides detailed application notes and protocols for the analytical detection of this compound in plasma, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Signaling Pathway of Ponatinib (Parent Drug)

Ponatinib is a pan-BCR-ABL inhibitor. The BCR-ABL fusion gene produces a constitutively active tyrosine kinase that drives the proliferation of cancer cells. Ponatinib inhibits the kinase activity of BCR-ABL, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.

Caption: BCR-ABL Signaling Pathway and Inhibition by Ponatinib.

Analytical Methods for this compound in Plasma

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in plasma due to its high sensitivity, specificity, and robustness. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be an alternative, though it may have limitations in sensitivity and specificity compared to LC-MS/MS.

I. LC-MS/MS Method for this compound Quantification

This protocol is based on established methods for the parent drug, ponatinib, and can be adapted for this compound.

1. Experimental Workflow

Caption: General workflow for the bioanalysis of this compound in plasma.

2. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ultrapure water

3. Instrumentation

-

Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

-

Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)

4. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma.

-

Step 1: Thaw plasma samples at room temperature.

-

Step 2: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known concentration of the internal standard.